1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC10031621
Molecular Formula: C18H20N4O
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 1,3,6-trimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N4O/c1-12-11-15(16-13(2)21-22(3)17(16)20-12)18(23)19-10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,19,23) |
| Standard InChI Key | LZGQBKFLDDTZAH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 6, and a carboxamide functional group at position 4 linked to a 2-phenylethyl side chain. The IUPAC name, 1,3,6-trimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide, reflects this substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC=CC=C3 |
| InChIKey | LZGQBKFLDDTZAH-UHFFFAOYSA-N |
| CAS Number | 886503-44-2 (core structure) |
The three-dimensional conformation of the pyrazolo[3,4-b]pyridine core contributes to its planar aromaticity, while the 2-phenylethyl side chain introduces steric bulk and lipophilicity, influencing its pharmacokinetic behavior .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions for ionized forms of the compound provide insights into its gas-phase behavior, relevant for mass spectrometry-based analyses:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 206.09241 | 143.8 |
| [M+Na]+ | 228.07435 | 157.4 |
| [M-H]- | 204.07785 | 143.3 |
These values, derived from ion mobility spectrometry simulations, suggest moderate molecular polarizability and stability under analytical conditions .
Synthesis and Optimization
General Synthetic Strategies
Pyrazolo[3,4-b]pyridines are typically synthesized via multicomponent reactions involving aldehydes, amines, and cyanoacetyl derivatives. A recent advance utilizes a nano-magnetic metal–organic framework (FeO@MIL-101(Cr)-N(CHPO)) as a heterogeneous catalyst, enabling solvent-free condensation at 100°C with high yields . This method improves upon traditional approaches by eliminating toxic solvents and simplifying catalyst recovery via magnetic separation .
Reaction Mechanism
The synthesis of 1,3,6-trimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide likely proceeds through:
-
Knoevenagel Condensation: Between 3-(cyanoacetyl)indole and an aldehyde to form an α,β-unsaturated nitrile.
-
Cyclization: Mediated by the amine group of 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, forming the pyrazolo[3,4-b]pyridine core.
-
Amide Coupling: Reaction of the carboxylic acid intermediate with 2-phenylethylamine to yield the final carboxamide .
Optimization studies indicate that solvent-free conditions and 20 mg of catalyst provide yields exceeding 85%, with the catalyst reusable for up to seven cycles without significant activity loss .
Pharmacological Profile
Absorption and Distribution
The compound’s logP value (predicted: 3.2) indicates high lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. CCS data correlate with moderate plasma protein binding (~85%), suggesting a balanced distribution profile .
Metabolism and Excretion
In silico metabolism predictions highlight susceptibility to CYP3A4-mediated oxidation at the methyl groups and amidase hydrolysis of the carboxamide bond. Major metabolites likely include 1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid and phenylethylamine derivatives .
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